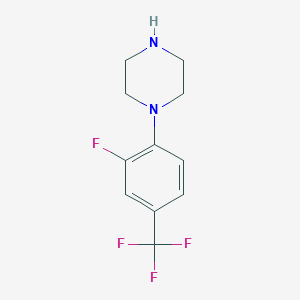
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Vue d'ensemble
Description
“1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” is a chemical compound with the CAS Number: 817170-70-0 . It has a molecular weight of 248.22 and its IUPAC name is 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine . It appears as a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.22 . It is a white to brown solid and is stored at +4°C . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Piperazine-Azole-Fluoroquinolone Hybrids
A study by Mermer et al. (2019) explored the synthesis of fluoroquinolone hybrids using phenyl piperazine. These hybrids showed promising antimicrobial activity and significant DNA gyrase inhibition, indicating their potential in antimicrobial research (Mermer et al., 2019).
Synthesis of Fluspirilen and Penfluridol
Research by Botteghi et al. (2001) focused on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlighted the importance of phenyl piperazine derivatives in the synthesis of these pharmaceuticals, demonstrating the compound's role in neuroleptic drug development (Botteghi et al., 2001).
Synthesis of Flunarizine
Shakhmaev et al. (2016) described the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, from phenyl piperazine derivatives. This study underscores the compound's significance in synthesizing calcium channel blockers (Shakhmaev et al., 2016).
Radiolabeled Antagonist for PET Studies
Plenevaux et al. (2000) discussed the use of a piperazine derivative, [18F]p-MPPF, as a 5-HT1A antagonist in PET studies for researching serotonergic neurotransmission. This illustrates the role of phenyl piperazine in neuroimaging research (Plenevaux et al., 2000).
Synthesis of 5-HT2 Antagonist
Watanabe et al. (1992) synthesized compounds with phenyl piperazine and evaluated them for 5-HT2 antagonist activity. Their work contributes to the understanding of serotonin receptor antagonists (Watanabe et al., 1992).
Oxidative Transformation of Fluoroquinolones
Zhang and Huang (2005) studied the oxidative transformation of fluoroquinolones and related amines, including phenyl piperazine, indicating its role in environmental chemistry and the fate of pharmaceuticals in water bodies (Zhang & Huang, 2005).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Dorsey et al. (2004) synthesized and evaluated phenyl piperazine derivatives as SSRIs with potentially improved adverse reaction profiles. This highlights the compound's significance in antidepressant research (Dorsey et al., 2004).
Orientations Futures
While specific future directions for “1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” were not found in the search results, it is noted that many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future .
Propriétés
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDNYOZEHRTOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


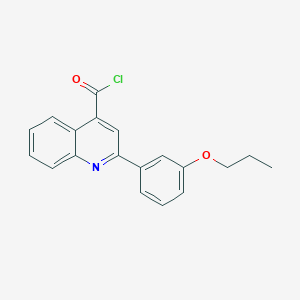
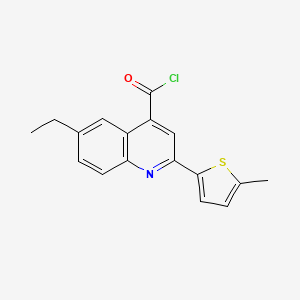
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
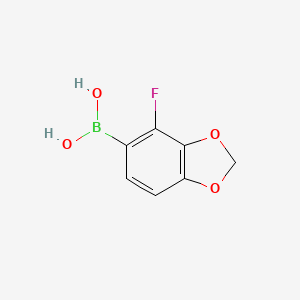
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
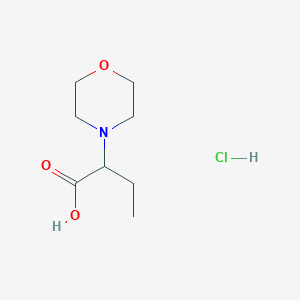
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

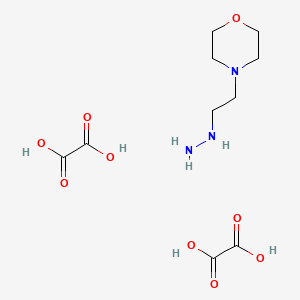
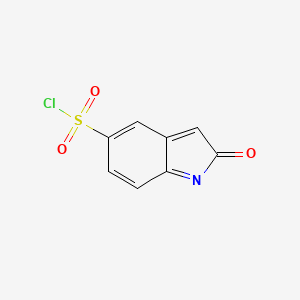
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)
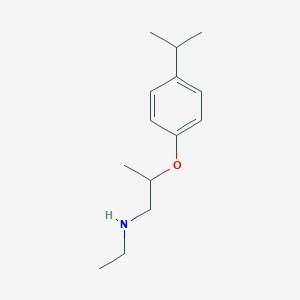
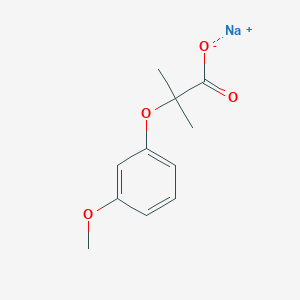
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)